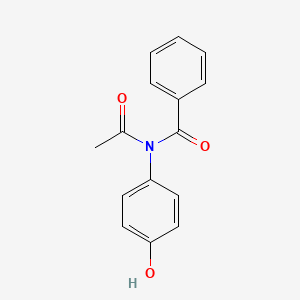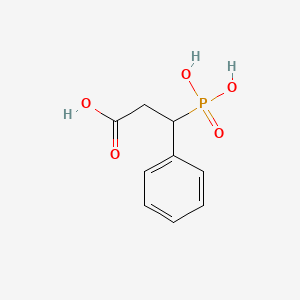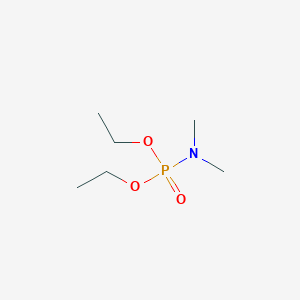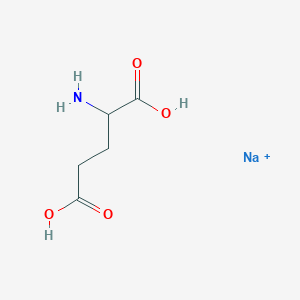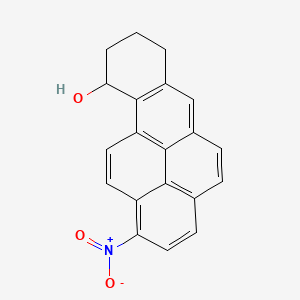
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol is a polycyclic aromatic hydrocarbon derivative. It is a substituted benzopyrene, known for its complex structure and potential applications in various scientific fields. This compound is of interest due to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol typically involves multi-step organic reactions. One common method includes the bromination of 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol using N-bromosaccharin . The reaction conditions often require specific solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing automated systems to control reaction parameters. The use of high-performance liquid chromatography (HPLC) and other purification techniques is common to achieve the required quality for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, and bases are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Wissenschaftliche Forschungsanwendungen
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential mutagenic and carcinogenic properties, as it can form DNA adducts.
Medicine: Investigated for its role in drug development and as a model compound for studying the effects of polycyclic aromatic hydrocarbons on human health.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol involves its activation by hepatic cytosol into electrophilic sulfuric acid esters . These esters can form covalent DNA adducts, leading to mutations and potential carcinogenic effects. The molecular targets include DNA, where the compound binds and induces structural changes that can result in mutagenesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7,8,9,10-Tetrahydrobenzo[a]pyren-7-ol
- Benzo[a]pyrene
- 7,8-Dihydroxy-7,8-dihydrobenzo[a]pyrene
Uniqueness
7,8,9,10-Tetrahydro-1-nitro-benzo(a)pyren-10-ol is unique due to the presence of both a nitro group and a hydroxyl group on the polycyclic aromatic framework. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The nitro group enhances its electrophilic nature, making it more reactive in certain chemical and biological processes.
Eigenschaften
CAS-Nummer |
190841-37-3 |
|---|---|
Molekularformel |
C20H15NO3 |
Molekulargewicht |
317.3 g/mol |
IUPAC-Name |
1-nitro-7,8,9,10-tetrahydrobenzo[a]pyren-10-ol |
InChI |
InChI=1S/C20H15NO3/c22-17-3-1-2-12-10-13-5-4-11-6-9-16(21(23)24)14-7-8-15(18(12)17)20(13)19(11)14/h4-10,17,22H,1-3H2 |
InChI-Schlüssel |
IEUWSZYKPDLQGD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=C(C=C4)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


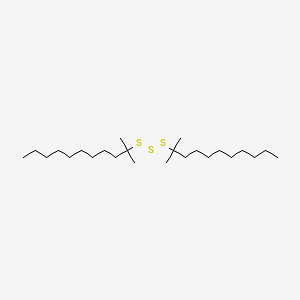
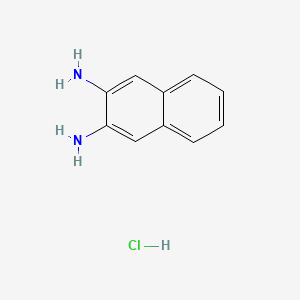
![(7S,9R)-7-[(2R,4S,5S,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B12657287.png)
